6-Fluoro-5-methylpyridin-3-ol
Overview
Description
6-Fluoro-5-methylpyridin-3-ol is a fluorinated pyridine derivative with the molecular formula C6H6FNO. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 5th position, and a hydroxyl group at the 3rd position on the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Scientific Research Applications
6-Fluoro-5-methylpyridin-3-ol has several scientific research applications:
Medical Imaging: Fluorine-18 labeled derivatives are used in Positron Emission Tomography (PET) for medical imaging.
Cognition Enhancing Drugs: Precursors in the synthesis of drugs aimed at enhancing cognitive functions.
Cancer Research: Fluoropyridines and their derivatives are investigated for their potential in cancer treatment.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-5-methylpyridin-3-ol is the voltage-gated potassium (Kv) channels . These channels play a crucial role in maintaining the electrical activity of cells, particularly neurons, by allowing the passage of potassium ions across the cell membrane .
Mode of Action
This compound acts by binding to the Kv channels, particularly those exposed due to demyelination . This binding reduces the aberrant efflux of potassium ions, thereby enhancing axonal conduction .
Biochemical Pathways
The compound’s action on Kv channels affects the neuronal signaling pathways . By reducing the leakage of potassium ions, it helps maintain the membrane potential necessary for the propagation of nerve impulses . The downstream effects of this action are likely to include improved neuronal communication and potentially enhanced function in conditions where demyelination has occurred .
Result of Action
The molecular and cellular effects of this compound’s action are likely to involve changes in neuronal excitability and signaling due to its impact on potassium ion flux. This could potentially lead to functional improvements in conditions characterized by demyelination .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methylpyridin-3-ol typically involves the fluorination of pyridine derivatives. One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar synthetic routes. The choice of reagents and conditions is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-methylpyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, arylboronic acids.
Major Products Formed
Substitution: Various substituted pyridines.
Oxidation: Ketones.
Reduction: Alcohols.
Coupling: Biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylpyridine
- 3-Fluoro-5-methylpyridine
- 6-Fluoro-2-methylpyridin-3-ol
Uniqueness
6-Fluoro-5-methylpyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
6-fluoro-5-methylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRGNDHQLNNCNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629382 | |
Record name | 6-Fluoro-5-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186593-50-0 | |
Record name | 6-Fluoro-5-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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